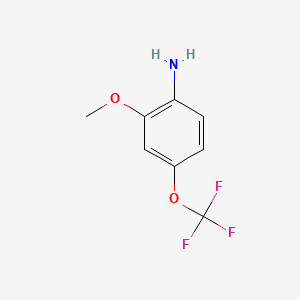

2-Methoxy-4-(trifluoromethoxy)aniline

Description

Significance of Aromatic Amines as Fundamental Building Blocks in Organic Synthesis

Aromatic amines, or anilines, are a cornerstone of organic synthesis. orgsyn.orgchemimpex.comgoogle.com Characterized by an amino group attached to an aromatic ring, these compounds serve as versatile precursors for a vast array of more complex molecules. orgsyn.orgjustia.com Their utility stems from the reactivity of the amino group, which can readily undergo a variety of chemical transformations, including acylation, alkylation, and diazotization. spectrabase.com The latter is particularly significant, as the resulting diazonium salts are highly valuable intermediates for creating a wide range of substituted aromatic compounds, including the synthesis of azo dyes. orgsyn.orggoogle.com Consequently, aromatic amines are indispensable in the production of pharmaceuticals, dyes, pigments, and polymers. orgsyn.orgjustia.comspectrabase.com

Strategic Importance of Fluorination and Fluorinated Ethers in Molecular Design

The introduction of fluorine atoms into organic molecules, a strategy known as fluorination, has become a powerful tool in molecular design, especially within medicinal chemistry. nih.govossila.com The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and biological characteristics. ossila.com Incorporating fluorine can enhance metabolic stability, increase lipophilicity (which aids in crossing biological membranes), and improve binding affinity to target proteins. ossila.comgoogle.com

The trifluoromethoxy group (-OCF₃) is a fluorinated ether that has gained considerable attention. evitachem.com It is one of the most lipophilic substituents used in drug design, a property that can significantly enhance a molecule's bioavailability. chemicalbook.com Furthermore, the trifluoromethoxy group can improve metabolic stability and modulate the electronic properties of a molecule, making it a highly desirable functional group in the development of new drugs and agrochemicals. evitachem.comchemicalbook.com

Overview of 2-Methoxy-4-(trifluoromethoxy)aniline as a Versatile Synthetic Intermediate

This compound emerges as a significant compound at the intersection of aniline (B41778) chemistry and fluorine chemistry. Its structure features an aniline core substituted with both a methoxy (B1213986) group (-OCH₃) and a trifluoromethoxy group (-OCF₃). This unique combination of functional groups makes it a highly versatile and valuable intermediate in organic synthesis. evitachem.com The presence of the nucleophilic amino group allows for a wide range of subsequent chemical modifications, while the methoxy and trifluoromethoxy groups influence the molecule's reactivity and confer desirable properties to the final products. evitachem.com This compound serves as a key building block in the synthesis of specialized molecules for the pharmaceutical and agrochemical industries. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-(trifluoromethoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-13-7-4-5(2-3-6(7)12)14-8(9,10)11/h2-4H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHSZMPDNKZEQRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OC(F)(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methoxy 4 Trifluoromethoxy Aniline and Its Analogues

Established Synthetic Routes to Substituted Anilines

The formation of the core aniline (B41778) structure is a foundational step in the synthesis of complex derivatives. Two prominent strategies include the reduction of nitroarenes and catalytic C-N bond formation.

Reductive Amination Strategies for Nitroarene Precursors

The reduction of a nitro group (-NO2) to a primary amine (-NH2) is a classic and widely used transformation for synthesizing anilines. This approach starts with a correspondingly substituted nitroarene, which is then reduced using various reagents. One common method is catalytic hydrogenation, which employs hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). youtube.comchemicalbook.com This method is highly efficient but can sometimes affect other reducible functional groups within the molecule. youtube.com

Alternative and often milder conditions involve the use of metals in acidic media, such as iron in acetic acid or stannous chloride (SnCl2) in ethanol. youtube.com These methods offer different selectivity profiles and can be more suitable for molecules with sensitive functional groups that would not tolerate catalytic hydrogenation. youtube.com Furthermore, one-pot reductive amination procedures have been developed where a nitroarene is reduced and simultaneously coupled with an aldehyde or ketone to form N-substituted anilines. nih.govfrontiersin.org For these tandem reactions, various hydrogen donors can be employed, including sodium formate (B1220265) and bio-renewable formic acid, often in conjunction with catalysts like gold nanoparticles. organic-chemistry.orgrsc.org

| Reagent/System | Typical Conditions | Key Characteristics |

| H₂ / Pd/C | Methanol or Ethanol solvent, room temperature | Highly efficient; may reduce other functional groups (e.g., alkenes, aromatic halides). youtube.comchemicalbook.com |

| Iron (Fe) / Acid | Acetic acid or HCl | Milder than catalytic hydrogenation; good for preserving many functional groups. youtube.com |

| Stannous Chloride (SnCl₂) / Alcohol | Ethanol solvent | Mild reducing agent suitable for nitro groups. youtube.com |

| Formic Acid (FA) / Catalyst | Au/TiO₂ catalyst, often in water | Sustainable, gas-free method; uses a bio-renewable hydrogen source. rsc.org |

Catalytic Amination Approaches, Including Palladium-Mediated Reactions

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile method for synthesizing anilines from aryl halides (chlorides, bromides, iodides). researchgate.netnih.gov This reaction involves coupling an aryl halide with an ammonia (B1221849) source to form the primary aniline. The use of aqueous ammonia is a convenient and inexpensive option, but it presents challenges related to catalyst stability and competing hydroxylation side reactions. escholarship.orgnih.gov

Significant advancements have been made through ligand development to overcome these challenges. The use of specialized phosphine (B1218219) ligands, such as the dialkyl biheteroaryl phosphine KPhos, has been shown to suppress the formation of aryl alcohol and diarylamine byproducts, leading to high selectivity for the desired primary arylamine. escholarship.orgnih.govorganic-chemistry.org The mechanism often involves an equilibrium between an arylpalladium amido complex and an arylpalladium hydroxo complex, with the turnover-limiting step being the reductive elimination of the arylamine. escholarship.org These methods are applicable to a broad range of aryl and heteroaryl halides. nih.gov

| Component | Example(s) | Role in Reaction |

| Catalyst Precursor | Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) | Source of catalytically active Pd(0). organic-chemistry.org |

| Ligand | KPhos, P(t-Bu)₃ (Tri-tert-butylphosphine) | Stabilizes the palladium center, promotes oxidative addition and reductive elimination, and controls selectivity. escholarship.orgnih.govorganic-chemistry.org |

| Ammonia Source | Aqueous Ammonia, Ammonium (B1175870) Salts | Provides the nitrogen atom for the aniline group. escholarship.orgnih.gov |

| Base | Hydroxide (e.g., KOH), tert-Butoxide | Activates the ammonia source and facilitates the catalytic cycle. escholarship.orgnih.gov |

| Solvent | Dioxane, Toluene, Water | Medium for the reaction. researchgate.net |

Regioselective Introduction of the Trifluoromethoxy Moiety

The introduction of the trifluoromethoxy (-OCF3) group, particularly at a specific position (regioselectivity), is a crucial step in synthesizing the target compound. While direct trifluoromethoxylation can be challenging, an effective protocol has been developed for the synthesis of ortho-trifluoromethoxylated aniline derivatives. nih.govnih.gov

This method proceeds through a two-step sequence. First, an N-aryl-N-hydroxyacetamide precursor undergoes O-trifluoromethylation. This is achieved using a reagent like 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II). The resulting intermediate, an N-(trifluoromethoxy)acetamido species, is then subjected to a thermally induced intramolecular migration. This rearrangement selectively moves the -OCF3 group to the ortho position on the aromatic ring, yielding the desired ortho-trifluoromethoxylated aniline derivative. nih.govnih.gov This protocol is noted for its operational simplicity, use of bench-stable reagents, and broad functional-group tolerance. nih.gov The mechanism for the migration is proposed to involve a heterolytic cleavage of the N–OCF3 bond, which is followed by the recombination of the resulting nitrenium ion and trifluoromethoxide. nih.gov

Ortho- and Para-Substituted Aniline Synthesis from Common Precursors

The synthesis of specifically substituted anilines, such as those with ortho and para substituents, relies on controlling the regioselectivity of aromatic substitution reactions. The directing effects of substituents already present on the aromatic ring are paramount. For instance, electron-donating groups like methoxy (B1213986) (-OCH3) are ortho-, para-directors, meaning they activate these positions toward electrophilic substitution.

One strategy involves starting with a precursor that already contains some of the required substituents and then introducing the amino group or its nitro precursor. For example, starting with a substituted cyclohexanone, a palladium-catalyzed reaction using an ammonia source like ammonium acetate (B1210297) can directly yield the corresponding substituted aniline under non-aerobic conditions. bohrium.com This method tolerates a variety of substitutions on the starting ring. bohrium.com Alternatively, C-H functionalization offers a more direct approach. Recent developments have demonstrated the para-selective C–H olefination of aniline derivatives using a palladium catalyst with a specific S,O-ligand, providing a direct route to para-functionalized anilines. uva.nl

Derivatization and Functionalization during Synthesis

Further functionalization of the aniline ring, such as through halogenation, is a common strategy to introduce additional reactive handles for building more complex molecules.

Halogenation and Subsequent Substitution Reactions (e.g., Bromination)

Halogenation of anilines, particularly bromination, can be achieved with high regioselectivity. The strong activating and ortho-, para-directing nature of the amino group often leads to polyhalogenation. However, methods for controlled monobromination have been developed. Using copper(II) bromide (CuBr2) in an ionic liquid solvent allows for the direct bromination of unprotected anilines, yielding predominantly the para-substituted product under mild, room-temperature conditions. beilstein-journals.org

For the synthesis of di-substituted products, such as 2,6-dibromo-4-(trifluoromethoxy)aniline (B42295), alternative methods provide high yields while avoiding harsh reagents. One such process uses a metal bromide, like sodium bromide or potassium bromide, in combination with hydrogen peroxide as the oxidant, catalyzed by ammonium molybdate. google.com This approach is described as being more environmentally friendly and suitable for industrial production as it avoids the use of corrosive elemental bromine. google.com The resulting bromo-substituted anilines are valuable intermediates, as the bromine atoms can be subsequently replaced or used in cross-coupling reactions to build more complex molecular architectures.

| Brominating System | Substrate | Selectivity | Key Advantage |

| CuBr₂ in Ionic Liquid | Unprotected Anilines | High para-selectivity | Mild conditions, no need for protecting groups. beilstein-journals.org |

| NaBr or KBr / H₂O₂ / (NH₄)₂MoO₄ | 4-(trifluoromethoxy)aniline (B150132) | 2,6-dibromination | Avoids corrosive Br₂, high yield, environmentally friendly. google.com |

| 2,4,4,6-Tetrabromo-2,5-cyclohexadien-1-one | N,N-dimethyl-3-(trifluoromethyl)aniline | Monobromination, para-position | High yield and purity for para-brominated amines. orgsyn.org |

Selective Functionalization of Aromatic Ring Positions

The selective functionalization of the aromatic ring of 2-methoxy-4-(trifluoromethoxy)aniline is governed by the directing effects of its three substituents: the amino (-NH2), methoxy (-OCH3), and trifluoromethoxy (-OCF3) groups. The interplay of their electronic properties dictates the regioselectivity of electrophilic aromatic substitution reactions.

The amino and methoxy groups are strong activating groups and are ortho, para-directors. They increase the electron density of the aromatic ring through resonance, making the positions ortho and para to them more susceptible to electrophilic attack. Conversely, the trifluoromethoxy group is a deactivating group and a meta-director due to its strong electron-withdrawing inductive effect.

In this compound, the available positions for substitution are C3, C5, and C6.

Position C3: Is ortho to both the methoxy and the amino groups.

Position C5: Is ortho to the amino group and meta to the methoxy group.

Position C6: Is para to the methoxy group and meta to the amino group.

The powerful activating influence of the amino and methoxy groups dominates, directing incoming electrophiles primarily to the positions ortho and para to them. The C5 position, being ortho to the strongly activating amino group, is a particularly favored site for substitution. The C3 position is also activated, being ortho to both activating groups. The C6 position is activated by the methoxy group but is sterically more hindered and meta to the amino group, making it a less likely site for substitution compared to C3 and C5.

Due to the high activation of the ring, controlling the extent of substitution (e.g., achieving mono-substitution versus di-substitution) can be challenging. For this reason, the amino group is often protected, for instance as an acetamide (B32628) (N-acetyl derivative), to moderate its activating effect and provide better control over the reaction's regioselectivity.

Halogenation

Halogenation, such as bromination or iodination, is a common method for functionalizing the aromatic ring. While specific examples detailing the halogenation of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from closely related analogues.

For instance, the bromination of 4-(trifluoromethoxy)aniline, which lacks the C2-methoxy group, has been shown to proceed readily. In this analogue, the strong activation by the amino group directs the substitution to the two available ortho positions (C2 and C6). google.com This typically results in di-substitution due to the high reactivity of the aniline ring.

A patented method for the synthesis of 2,6-dibromo-4-(trifluoromethoxy)aniline involves treating 4-(trifluoromethoxy)aniline with bromine in an aqueous medium. google.com Another method utilizes sodium bromide and hydrogen peroxide in the presence of a catalyst, which is presented as a more environmentally friendly approach suitable for industrial production. google.com These examples underscore the high reactivity of the positions ortho to the amino group.

Based on this precedent, the halogenation of this compound would be expected to occur preferentially at the C5 position, which is ortho to the amino group. Depending on the reaction conditions and the amount of halogenating agent used, substitution at the C3 position might also occur.

Table 1: Representative Halogenation of an Analogous Aniline Derivative

| Starting Material | Reagent(s) | Solvent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-(Trifluoromethoxy)aniline | Bromine, Hydrogen Peroxide | Water | 20°C, 7-9 hours | 2,6-Dibromo-4-(trifluoromethoxy)aniline | 97.5-99.1% | google.com |

| 4-(Trifluoromethoxy)aniline | Sodium Bromide, Hydrogen Peroxide, Ammonium Molybdate (catalyst) | Dichloromethane (B109758), Water | Reflux, 40°C, 1 hour | 2,6-Dibromo-4-(trifluoromethoxy)aniline | 95.0% | google.com |

Chemical Reactivity and Transformation Pathways of 2 Methoxy 4 Trifluoromethoxy Aniline

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Core

The benzene (B151609) ring of 2-Methoxy-4-(trifluoromethoxy)aniline is activated towards electrophilic aromatic substitution (EAS) due to the presence of the strongly activating amino group and the moderately activating methoxy (B1213986) group. evitachem.comijrar.org These groups donate electron density to the aromatic system, particularly at the ortho and para positions relative to themselves, making the ring more nucleophilic and thus more reactive towards electrophiles. ijrar.orgtotal-synthesis.com

The directing effects of the substituents are crucial in determining the regioselectivity of EAS reactions.

The amino group (-NH₂) at position 1 is a powerful ortho-, para-director.

The methoxy group (-OCH₃) at position 2 is also an ortho-, para-director. ucla.edu

The trifluoromethoxy group (-OCF₃) at position 4 is an electron-withdrawing group and acts as a deactivating, meta-director. lkouniv.ac.in

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. libretexts.org For instance, nitration would introduce a nitro (-NO₂) group, likely at the C5 position, requiring careful control of reaction conditions to prevent oxidation of the aniline ring. libretexts.org

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| Amino (-NH₂) | C1 | Strongly Activating | Ortho, Para (to C2, C4, C6) |

| Methoxy (-OCH₃) | C2 | Activating | Ortho, Para (to C1, C3, C5) |

| Trifluoromethoxy (-OCF₃) | C4 | Deactivating | Meta (to C2, C6) |

Nucleophilic Reactions Involving the Amino Group

The primary amino group (-NH₂) is a key center of reactivity, readily participating in a variety of nucleophilic reactions. evitachem.com

Primary anilines react with aldehydes and ketones to form Schiff bases or imines. This condensation reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. While specific studies on this compound are limited, research on the isomeric compound 2-(trifluoromethoxy)aniline (B52511) demonstrates this reactivity. A series of Schiff bases were synthesized by reacting 2-(trifluoromethoxy)aniline with various aromatic aldehydes. bjmu.edu.cnuj.ac.zaresearchgate.netbjmu.edu.cn This suggests that this compound would similarly react with carbonyl compounds to yield the corresponding imine derivatives.

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a potent nucleophile, attacking various electrophilic centers.

Acylation: The amino group can be readily acylated by reacting with acyl halides or anhydrides to form amides. This reaction is often used to protect the amino group during other transformations, such as nitration, to prevent its oxidation and to moderate its activating effect. lkouniv.ac.in

Sulfonylation: The compound can react with sulfonyl chlorides to produce sulfonamides. Recent advancements in synthetic methodology include visible-light-mediated sulfonylation of anilines using sulfonyl fluorides or sulfinate salts, offering mild and efficient routes to these important structures. rsc.orgfrontiersin.orgresearchgate.net These methods often proceed via radical pathways and demonstrate broad functional group tolerance. mdpi.com

Alkylation: The amino group can undergo N-alkylation with alkyl halides or other alkylating agents. However, polyalkylation is a common side reaction, leading to mixtures of secondary and tertiary amines. researchgate.net More controlled methods, such as the "borrowing hydrogen" strategy using alcohols in the presence of a ruthenium catalyst, have been developed for the selective N-alkylation of anilines. rsc.org

| Reaction Type | Electrophile | Product Class |

|---|---|---|

| Schiff Base Formation | Aldehyde/Ketone (R-CHO/R₂C=O) | Imine/Schiff Base |

| Acylation | Acyl Halide/Anhydride (R-COCl) | Amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | Sulfonamide |

| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |

Primary aromatic amines like this compound can be converted into diazonium salts through a process called diazotization. google.com This reaction involves treating the aniline with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). nih.govacs.org

The resulting aryldiazonium salt is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group and can be replaced by a wide variety of nucleophiles. More importantly, diazonium salts are weak electrophiles that can attack activated aromatic rings in a reaction known as azo coupling. wikipedia.orgorganic-chemistry.org This electrophilic aromatic substitution reaction is the basis for the synthesis of a vast array of azo dyes. nih.gov The diazonium salt derived from this compound could be coupled with electron-rich aromatic compounds like phenols or other anilines to form brightly colored azo compounds. wikipedia.orgresearchgate.net Coupling typically occurs at the para position of the coupling partner unless it is blocked, in which case ortho substitution occurs. organic-chemistry.org

Transformations of the Methoxy Substituent

The methoxy group (-OCH₃) is generally stable, but it can undergo specific transformations under certain conditions.

One of the primary transformations of an aryl methoxy group is O-demethylation, which converts it into a hydroxyl group (-OH). This can be considered an oxidative process. Demethylation can be achieved using various reagents, including strong acids like hydrobromic acid or Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). google.com Selective demethylation of one methoxy group in the presence of others can be challenging and often depends on the specific reagents and the electronic environment of the molecule. rsc.org

Furthermore, metabolic oxidation of methoxy groups is a known biotransformation pathway. For example, human cytochrome P450 enzymes are capable of catalyzing the O-demethylation of methoxylated flavonoids. nih.gov While not a synthetic pathway in the traditional sense, it highlights a potential transformation route for the methoxy group in biological systems.

Demethylation and Ether Cleavage Reactions

The methoxy group (-OCH₃) at the 2-position of this compound is susceptible to cleavage under specific reaction conditions, a process known as O-demethylation. This transformation converts the methyl ether into a phenol, yielding 2-amino-5-(trifluoromethoxy)phenol. The cleavage of aryl methyl ethers is a common transformation in organic synthesis, often requiring harsh reagents due to the stability of the ether linkage. commonorganicchemistry.comchem-station.com

Common Reagents for O-Demethylation:

Boron Tribromide (BBr₃): This is a highly effective and common reagent for cleaving aryl methyl ethers. commonorganicchemistry.com BBr₃ is a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group. chem-station.com The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) at low temperatures. commonorganicchemistry.com

Hydrobromic Acid (HBr): Concentrated hydrobromic acid is a classic reagent for ether cleavage. commonorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack by the bromide ion on the methyl carbon. This method often requires elevated temperatures, which might be a limitation depending on the stability of other functional groups. commonorganicchemistry.comchem-station.com

Thiolates: Strong nucleophiles, such as thiolates (RS⁻), can effect demethylation through a nucleophilic substitution mechanism. commonorganicchemistry.com This reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) at high temperatures. commonorganicchemistry.com The use of odorless long-chain thiols, like 1-dodecanethiol, in solvents such as N-Methyl-2-pyrrolidone (NMP), has been developed to avoid the malodorous nature of simpler thiols. chem-station.com

| Reagent | Typical Conditions | Mechanism | Potential Product |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (DCM), -78°C to room temperature | Lewis acid-assisted cleavage | 2-Amino-5-(trifluoromethoxy)phenol |

| Hydrobromic Acid (HBr) | 47% aqueous HBr, elevated temperature (~130°C) | Protonation followed by Sₙ2 attack | 2-Amino-5-(trifluoromethoxy)phenol |

| Alkyl Thiols (e.g., 1-dodecanethiol) | Base (e.g., NaOH) in polar aprotic solvent (e.g., NMP), elevated temperature (~130°C) | Nucleophilic demethylation (Sₙ2) | 2-Amino-5-(trifluoromethoxy)phenol |

Reactivity and Stability of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is a unique substituent that significantly impacts the chemical properties of an aromatic ring. It is generally considered one of the most lipophilic substituents and possesses strong electron-withdrawing characteristics due to the high electronegativity of the three fluorine atoms. mdpi.com This electronic effect influences the reactivity of the aniline derivative while the group itself exhibits remarkable stability.

Nucleophilic Substitution Reactions Involving the Trifluoromethoxy Group

Direct nucleophilic aromatic substitution (SₙAr) of the trifluoromethoxy group is exceedingly difficult and not a commonly observed reaction pathway. The carbon-oxygen bond of the -OCF₃ group is significantly strengthened by the electron-withdrawing fluorine atoms, making the oxygen a poor leaving group. Unlike aryl fluorides or chlorides, where a halide ion can be displaced by a strong nucleophile (especially when the ring is activated by other electron-withdrawing groups), the trifluoromethoxide anion (CF₃O⁻) is a highly unstable leaving group. ebyu.edu.tr

While the -OCF₃ group itself is not readily displaced, its powerful electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution, should a suitable leaving group (like a halogen) be present at an ortho or para position. evitachem.comresearchgate.net In this compound, there are no such leaving groups. The reactivity in SₙAr reactions is a balance of electronic effects; the strong activation by the -OCF₃ group is moderated by the electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups.

Therefore, reactions involving nucleophilic attack on the aromatic ring of this compound are unlikely to result in the displacement of the trifluoromethoxy group. Instead, other transformations, such as reactions at the amino group, are more probable.

Resilience to Various Reaction Conditions

A defining characteristic of the trifluoromethoxy group is its exceptional stability across a wide range of chemical environments. mdpi.com This robustness is a key reason for its increasing incorporation into pharmaceuticals and agrochemicals. mdpi.comnih.gov

The stability stems from several factors:

Strong C-F Bonds: The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. mdpi.com This inherent strength contributes to the group's high thermal and chemical stability.

Inertness to Metabolism: The trifluoromethoxy group is significantly more resistant to oxidative metabolism compared to a methoxy group. mdpi.com Enzymes like Cytochrome P450 find it difficult to perform oxidative demethylation due to the steric hindrance and the decreased electron density on the oxygen-carbon bond. mdpi.com

Chemical Inertness: The group is stable under many acidic and basic conditions. rsc.org Studies have shown that trifluoromethoxy groups on aromatic rings are generally resilient to conditions that might cleave other functional groups. rsc.org They are also stable towards many reducing and oxidizing agents.

This high degree of stability means that chemical modifications on other parts of the this compound molecule, such as demethylation of the methoxy group or reactions involving the aniline nitrogen, can often be performed without affecting the integrity of the -OCF₃ substituent.

| Condition | Stability of Trifluoromethoxy Group | Reason |

|---|---|---|

| Acidic Conditions | High | Strong C-F and C-O bonds; low basicity of oxygen. rsc.org |

| Basic Conditions | High | Poor leaving group ability of CF₃O⁻. rsc.org |

| Oxidative Conditions | High | Resistant to metabolic (e.g., CYP450) and chemical oxidation. mdpi.com |

| Reductive Conditions | High | Generally stable to common reducing agents. |

| Thermal Stress | High | High bond dissociation energy of C-F bonds. mdpi.com |

Advanced Applications As a Chemical Intermediate and Building Block

Role in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups on the aniline (B41778) ring makes 2-Methoxy-4-(trifluoromethoxy)aniline a versatile precursor for constructing elaborate organic structures, particularly advanced aromatic and heterocyclic systems.

Precursor for Advanced Aromatic Systems

Aniline derivatives are fundamental starting materials for a wide array of complex aromatic compounds. The amino group can be readily converted into a diazonium salt, which is a gateway to numerous other functionalities, enabling participation in coupling reactions to form biaryl systems or other substituted aromatics. Furthermore, substituted silylaryl compounds, structurally related to this compound, have been developed as precursors for arynes. acs.org Arynes are highly reactive intermediates that can undergo various pericyclic and nucleophilic addition reactions, providing pathways to complex, poly-substituted aromatic molecules. acs.orgnih.gov The specific substitution pattern of this compound influences the regioselectivity of these reactions, allowing for controlled synthesis of targeted aromatic structures.

Building Block for Heterocyclic Compound Synthesis

The compound is a key building block in the synthesis of heterocyclic molecules, which form the core of many pharmaceuticals and biologically active compounds. evitachem.comossila.com Isomers and related aniline derivatives are commonly used to synthesize bicyclic heterocycles such as quinolines, benzotriazoles, and benzimidazoles. ossila.com For instance, this compound is a key structural component for synthesizing Riluzole, a drug used in the treatment of amyotrophic lateral sclerosis (ALS), which features a benzothiazole (B30560) core. evitachem.com The synthesis typically involves the reaction of the aniline's amino group with other reagents to form the heterocyclic ring system, demonstrating its utility in constructing complex, biologically relevant scaffolds.

Utility in the Development of Agrochemical Precursors and Intermediates

In the agrochemical industry, fluorinated compounds are of significant interest due to their enhanced biological efficacy. The trifluoromethoxy group, in particular, can improve properties such as lipophilicity and metabolic stability of a molecule. beilstein-journals.org this compound serves as an important intermediate in the creation of active ingredients for crop protection products. evitachem.comchemimpex.com

Synthesis of Pesticide and Herbicide Components

This aniline derivative is employed in the development of precursors for modern pesticides and herbicides. evitachem.com Research has shown that analogues, such as 2-methoxy-4-(trifluoromethyl)phenyl derivatives, exhibit significant herbicidal activity. nih.gov Closely related structures like 2-Chloro-4-(trifluoromethoxy)aniline are explicitly used as key intermediates in the synthesis of effective herbicides and insecticides. chemimpex.com The core structure of this compound has also been identified in potent fungicides. evitachem.com Its role as a precursor allows for the systematic modification and optimization of the final active ingredient to enhance efficacy against specific pests or weeds while aiming for selectivity for the target crops. nih.gov

Integration into Advanced Materials and Polymer Design

The unique electronic and physical properties imparted by the methoxy (B1213986) and trifluoromethoxy substituents make this aniline derivative a candidate for integration into specialty polymers and advanced materials.

Monomer for Specialty Polymer Synthesis

While direct polymerization of this compound is not widely documented, its structural analogues are utilized in material science applications. chemimpex.comchemimpex.com For example, 2-Chloro-4-(trifluoromethoxy)aniline contributes to the development of polymers with improved thermal and chemical resistance. chemimpex.com Similarly, an isomer, 2-Methoxy-5-(trifluoromethyl)aniline, is incorporated into polymers and coatings to enhance these same properties. chemimpex.com The presence of the aromatic ring and reactive amine group on this compound provides potential sites for polymerization, suggesting its utility in creating high-performance polymers where stability and durability are critical.

Interactive Data Table: Applications of this compound and Related Compounds

| Application Area | Specific Role | Compound/Analogue | Resulting Product/System | Key Feature |

| Complex Organic Synthesis | Precursor | 2-(Trimethylsilyl)aryl derivatives | Advanced Aromatic Systems (via arynes) | Forms highly reactive intermediates for complex molecule construction. acs.orgnih.gov |

| Complex Organic Synthesis | Building Block | This compound | Heterocyclic Compounds (e.g., for Riluzole) | Provides the core aniline structure for building benzothiazole systems. evitachem.com |

| Complex Organic Synthesis | Building Block | 4-Methoxy-3-(trifluoromethyl)aniline | Quinolines, Benzotriazoles | Serves as a versatile precursor for various bicyclic heterocycles. ossila.com |

| Agrochemicals | Intermediate | 2-Methoxy-4-(trifluoromethyl)phenyl analogues | Herbicides | Demonstrates high herbicidal activity on grass species. nih.gov |

| Agrochemicals | Intermediate | 2-Chloro-4-(trifluoromethoxy)aniline | Herbicides and Insecticides | Acts as a key precursor for crop protection agents. chemimpex.com |

| Advanced Materials | Component | 2-Chloro-4-(trifluoromethoxy)aniline | High-Performance Polymers | Contributes to enhanced thermal and chemical resistance in polymers. chemimpex.com |

| Advanced Materials | Component | 2-Methoxy-5-(trifluoromethyl)aniline | Specialty Polymers and Coatings | Improves thermal stability and chemical resistance of materials. chemimpex.com |

Building Block for Liquid Crystal and Dye Chemistry

This compound is a highly functionalized aromatic amine that holds significant potential as a chemical intermediate in the synthesis of advanced materials, particularly liquid crystals and specialized dyes. Its unique substitution pattern, featuring an amine group for primary reactions, a methoxy group, and a trifluoromethoxy group, allows for the targeted design of molecules with desirable electronic and physical properties.

Role in Liquid Crystal Synthesis

The molecular architecture of this compound makes it an excellent candidate for constructing calamitic (rod-shaped) liquid crystals. researchgate.net These materials are characterized by a rigid core and flexible terminal groups, and their properties are heavily influenced by the substituents on the aromatic rings. nih.gov

The primary amine group on the molecule provides a reactive site for forming a central linkage, commonly an imine (or Schiff base) group, through condensation with an aromatic aldehyde. nih.govmdpi.com This reaction is a foundational step in creating the rigid core structure essential for liquid crystalline behavior.

The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are particularly valuable in liquid crystal design. nih.gov The -OCF3 group in this compound is a powerful electron-withdrawing group that can significantly influence the molecule's dipole moment, dielectric anisotropy, and mesophase stability. nih.gov Research on analogous compounds has shown that terminal trifluoromethoxy groups tend to promote the formation of stable smectic A and nematic phases, which are crucial for display applications. nih.gov The presence of this group can lead to high chemical stability and desirable electro-optical properties.

| Compound Structure | Phase Transitions (°C) | Mesophase Type | Reference |

| (E)-4-(hexyloxy)-N-(4-(trifluoromethyl)benzylidene)aniline | Cr 71.1 N 76.2 I | Nematic | nih.gov |

| (E)-4-(octyloxy)-N-(4-(trifluoromethyl)benzylidene)aniline | Cr 68.3 N 79.5 I | Nematic | nih.gov |

| (E)-4-(hexyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Cr 119.0 SmA 125.1 I | Smectic A | mdpi.com |

| (E)-4-(octyloxy)-N-(4-(benzyloxy)benzylidene)aniline | Cr 115.2 SmA 129.0 I | Smectic A | mdpi.com |

Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic liquid.

Application in Dye Chemistry

In dye chemistry, aromatic amines are fundamental precursors for the synthesis of azo dyes, which constitute the largest class of synthetic colorants. wikipedia.orgimpactfactor.org Azo dyes are characterized by the presence of one or more azo groups (-N=N-) that connect aromatic rings, forming a large conjugated system responsible for the compound's color. impactfactor.org

The synthesis of an azo dye from this compound would typically involve a two-step process: researchgate.net

Diazotization : The primary amine group of this compound is converted into a diazonium salt by reacting it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0–5 °C). researchgate.net

Azo Coupling : The resulting highly reactive diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol, naphthol, or another aniline derivative. knutd.edu.ua This electrophilic substitution reaction forms the stable azo bond.

The specific shade and properties of the resulting dye are determined by the molecular structure of both the aniline precursor and the coupling component. The methoxy and trifluoromethoxy groups on the this compound backbone would act as powerful auxochromes. These substituents can modify the absorption spectrum of the dye, influencing its color and intensity (tinctorial strength). knutd.edu.ua Furthermore, the fluorine-containing trifluoromethoxy group can enhance the dye's stability, particularly its lightfastness and resistance to chemical degradation.

| Diazo Component (Aniline Derivative) | Coupling Component | Resulting Dye Class | Reference |

| 2-Methoxyaniline | Guanine | Heterocyclic Azo Dye | researchgate.net |

| Various Aromatic Amines | 2-hydroxy-4-methoxybenzophenone-5-sulfonic acid | Acid Azo Dye | knutd.edu.ua |

| Aniline | 5-chloro-2(2,4-dichlorophenoxy) phenol | Insoluble Azo Dye |

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. youtube.comyoutube.com It is based on the principle that the energy of a system can be determined from its electron density. youtube.com DFT calculations, often employing functionals like B3LYP, are utilized to predict a wide range of molecular properties with a favorable balance between accuracy and computational cost. researchgate.netresearchgate.netnih.gov

A fundamental step in computational analysis is geometry optimization, where DFT is used to find the lowest energy arrangement of atoms, corresponding to the molecule's most stable three-dimensional structure. nih.gov This process yields crucial data on bond lengths, bond angles, and dihedral angles. For a molecule like this compound, optimization would reveal the spatial orientation of the methoxy (-OCH₃), trifluoromethoxy (-OCF₃), and aniline (-NH₂) groups relative to the benzene (B151609) ring. researchgate.netnih.gov The electronic structure describes the distribution of electrons within this optimized geometry.

| Parameter | Typical Calculated Value (Å or °) | Parameter | Typical Calculated Value (Å or °) |

|---|---|---|---|

| C-N (Aniline) | 1.39 - 1.41 | C-C-N (Angle) | 119 - 121 |

| C-O (Methoxy) | 1.36 - 1.38 | C-O-C (Angle) | 117 - 119 |

| C-O (Trifluoromethoxy) | 1.35 - 1.37 | O-C-F (Angle) | 105 - 107 |

| C-F | 1.33 - 1.35 | H-N-H (Angle) | 110 - 113 |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. youtube.comnumberanalytics.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ionization potential and nucleophilicity, whereas the LUMO's energy relates to its electron affinity and electrophilicity. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netthaiscience.info

| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| p-Nitroaniline | -6.5953 | -2.7046 | 3.8907 |

| p-Aminoaniline | -5.2341 | -0.6322 | 4.6019 |

| p-Isopropylaniline | -5.6572 | -0.3604 | 5.2968 |

Data derived from related studies for illustrative purposes. thaiscience.info

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule. uni-muenchen.descispace.com An MEP map displays the electrostatic potential on the surface of the molecule, indicating regions of positive and negative charge. wolfram.com Typically, electron-rich areas, which are susceptible to electrophilic attack, are colored red, while electron-poor regions, prone to nucleophilic attack, are colored blue. researchgate.net For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen of the amine group and the oxygen atoms of the methoxy and trifluoromethoxy groups due to their lone pairs of electrons. thaiscience.infotci-thaijo.org Conversely, positive potential (blue) would be expected around the hydrogen atoms of the amine group. researchgate.net

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.deq-chem.com This method is particularly useful for studying intramolecular interactions, such as hyperconjugation and charge delocalization. acadpubl.eu NBO analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. researchgate.netwisc.edu Larger E(2) values signify stronger interactions and greater stabilization of the molecule. researchgate.netacadpubl.eu In this compound, significant interactions would be expected between the lone pairs of the nitrogen and oxygen atoms and the antibonding orbitals of the aromatic ring.

| Donor NBO (i) | Acceptor NBO (j) | Typical E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π(C-C)ring | 30 - 50 | n → π |

| LP (O)methoxy | π(C-C)ring | 20 - 35 | n → π |

| π(C-C)ring | π(C-C)ring | 15 - 25 | π → π |

Values are representative based on studies of similar aromatic systems. researchgate.netacadpubl.eu

Prediction of Chemical Reactivity and Selectivity

The computational parameters derived from DFT calculations allow for the prediction of a molecule's chemical reactivity. Global reactivity descriptors, calculated from HOMO and LUMO energies, provide quantitative measures of stability and reactivity. researchgate.netthaiscience.info

Chemical Hardness (η) : A measure of resistance to change in electron distribution. It is calculated as (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard."

Chemical Softness (S) : The reciprocal of hardness (1/η). "Soft" molecules are more polarizable and reactive.

Electronegativity (χ) : The power of an atom to attract electrons to itself, calculated as -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires an additional electronic charge. It is calculated as χ² / (2η).

MEP maps provide insight into selectivity, indicating where a molecule is most likely to be attacked by electrophiles or nucleophiles. For this compound, the electron-rich nitrogen and oxygen atoms are predicted to be the primary sites for electrophilic attack.

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures stability; higher value means higher stability. |

| Chemical Softness (S) | 1 / η | Measures reactivity; higher value means higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Electron-attracting capability. |

| Electrophilicity Index (ω) | χ² / (2η) | Propensity to accept electrons. |

Theoretical Spectroscopic Parameter Calculations

DFT methods are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. researchgate.net Calculations can determine vibrational frequencies corresponding to FT-IR and Raman spectra. researchgate.netresearchgate.net Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation, and thus are commonly multiplied by a scaling factor for better agreement. researchgate.net Additionally, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the assignment of experimental spectra. researchgate.net

| Vibrational Mode | Typical Calculated Wavenumber (cm-1) | Typical Experimental Wavenumber (cm-1) |

|---|---|---|

| N-H Asymmetric Stretch | ~3500 | ~3450 |

| N-H Symmetric Stretch | ~3400 | ~3360 |

| Aromatic C-H Stretch | 3100 - 3200 | 3000 - 3100 |

| C-O-C Asymmetric Stretch | ~1250 | ~1220 |

| C-F Stretch | 1100 - 1300 | 1080 - 1280 |

Investigation of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of organic molecules, such as this compound, are of significant interest for their potential applications in optoelectronics and photonics. Computational and theoretical investigations provide valuable insights into the structure-property relationships that govern the NLO response of such materials. While direct computational studies on this compound are not extensively available in the reviewed literature, the NLO properties can be inferred by examining theoretical studies on aniline derivatives with similar substituent groups.

The NLO response of an aniline derivative is largely dictated by the nature and position of its substituent groups. The presence of both an electron-donating group (EDG) and an electron-withdrawing group (EWG) on the aniline ring can lead to a significant enhancement of the NLO properties. This "push-pull" effect facilitates intramolecular charge transfer, which is a key factor for a large second-order NLO response.

In the case of this compound, the methoxy group (-OCH3) at the 2-position acts as an electron-donating group, while the trifluoromethoxy group (-OCF3) at the 4-position is a strong electron-withdrawing group. This substitution pattern is expected to result in a pronounced NLO response.

Detailed Research Findings

Theoretical investigations into substituted anilines have shown that the first-order hyperpolarizability (β), a measure of the second-order NLO response, is highly sensitive to the electronic character of the substituents. For instance, a computational study on a series of substituted anilines and N,N-dimethylanilines found that the first-order hyperpolarizability increases when the molecule has a methoxy group as a substituent at the 2-position. mq.edu.au

To provide a quantitative perspective, we can examine the computationally determined NLO properties of a related molecule, p-nitroaniline, which also features a push-pull system with an amino donor group and a nitro acceptor group. A computational study on p-chloroaniline (CAN) and p-nitroaniline (NAN) using the B3LYP/6-311++(d,p) basis set provides the following data: researchgate.net

| Compound | Dipole Moment (μ) in Debye | Polarizability (α) in esu | First Order Hyperpolarizability (β) in esu |

|---|---|---|---|

| p-chloroaniline (CAN) | 3.21 | - | - |

| p-nitroaniline (NAN) | 7.29 | 1.85 x 10-23 | 9.28 x 10-30 |

The significant increase in both the dipole moment and the first-order hyperpolarizability from p-chloroaniline to p-nitroaniline highlights the impact of a strong electron-withdrawing group. researchgate.net The trifluoromethoxy group in this compound is also a potent electron-withdrawing group, suggesting that this compound would exhibit a substantial NLO response.

Furthermore, studies on other molecules containing the trifluoromethyl group, which is electronically similar to the trifluoromethoxy group, have demonstrated large hyperpolarizability values, indicating considerable NLO properties. journaleras.com The combination of the electron-donating methoxy group and the electron-withdrawing trifluoromethoxy group in this compound is therefore anticipated to create a molecule with significant potential for NLO applications. The specific positioning of these groups on the aniline ring would also play a crucial role in the magnitude of the NLO response.

Conclusion

2-Methoxy-4-(trifluoromethoxy)aniline stands as a prime example of a modern synthetic building block, designed to meet the complex challenges of contemporary chemical research. Its unique combination of an aniline (B41778) core with both methoxy (B1213986) and trifluoromethoxy substituents provides chemists with a versatile platform for constructing novel molecules with tailored properties. As research in pharmaceuticals and materials science continues to advance, the importance of such specialized and strategically functionalized intermediates is poised to grow, underscoring the critical role of synthetic organic chemistry in driving innovation.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the complete structural assignment of 2-Methoxy-4-(trifluoromethoxy)aniline, providing unambiguous information about the carbon-hydrogen framework and the fluorine environment.

¹H NMR: The proton NMR spectrum provides data on the chemical environment of the hydrogen atoms. The aromatic protons exhibit distinct signals, while the methoxy (B1213986) and amine protons have characteristic chemical shifts.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents on the aromatic ring.

¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is a highly sensitive and informative technique. huji.ac.il It provides a distinct signal for the trifluoromethoxy group, with a chemical shift that is characteristic of this functional group. huji.ac.ilwikipedia.org The wide chemical shift range of ¹⁹F NMR allows for clear identification and quantification. huji.ac.ilwikipedia.org

A representative summary of expected NMR data is presented below:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 3.8-4.0 | Singlet | -OCH₃ |

| 4.5-5.5 | Broad Singlet | -NH₂ | |

| 6.7-7.2 | Multiplet | Aromatic Protons | |

| ¹³C | 55-60 | Quartet | -OCH₃ |

| 110-150 | Multiplet | Aromatic Carbons | |

| 120-125 (q) | Quartet | -OCF₃ | |

| ¹⁹F | -58 to -60 | Singlet | -OCF₃ |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds. Key absorptions include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and methoxy groups, C-O stretching for the ether linkage, and strong C-F stretching vibrations for the trifluoromethoxy group.

Raman Spectroscopy: Raman spectroscopy provides information on the vibrational modes that involve a change in polarizability. It is particularly useful for identifying the aromatic ring vibrations and the symmetric vibrations of the trifluoromethoxy group.

Key vibrational frequencies are summarized in the table below:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| C-H (Aromatic) | Stretch | 3000 - 3100 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C-O (Ether) | Stretch | 1000 - 1300 |

| C-F | Stretch | 1100 - 1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The chromophoric aromatic ring, substituted with auxochromic (amine and methoxy) and chromophoric (trifluoromethoxy) groups, gives rise to characteristic absorption bands in the UV region. The position and intensity of these bands are sensitive to the solvent polarity and the electronic nature of the substituents.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pattern of this compound. The molecular ion peak (M⁺) in the mass spectrum confirms the molecular weight of the compound. The fragmentation pattern, resulting from the cleavage of specific bonds under electron impact, provides valuable structural information. Common fragmentation pathways may involve the loss of a methyl radical from the methoxy group or cleavage of the C-O bond of the trifluoromethoxy group.

X-ray Diffraction (XRD) for Solid-State Structure Determination and Conformational Analysis

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For crystalline this compound, single-crystal XRD analysis can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amine group. researchgate.net This technique offers an unambiguous confirmation of the molecular structure and provides insights into the packing of molecules in the crystal lattice. researchgate.net

Chromatographic Techniques for Separation and Purity Profiling

Chromatographic techniques are essential for the separation of this compound from impurities and for assessing its purity.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. epa.gov A validated GC method can be used for routine quality control to determine the purity of the compound and to quantify any related substances. tsijournals.comresearchgate.net Method development involves optimizing parameters such as the type of capillary column, temperature programming, and detector settings to achieve efficient separation. tsijournals.comresearchgate.net Validation would include assessments of linearity, precision, accuracy, and limits of detection and quantification. researchgate.net

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for the purity assessment and quantification of this compound. Its application is critical in monitoring reaction progress, identifying and quantifying impurities, and ensuring the final product meets stringent purity specifications. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose, leveraging the compound's moderate polarity.

A typical RP-HPLC method for the analysis of this compound and its process-related impurities involves a C18 stationary phase. The separation is generally achieved using a gradient elution with a mobile phase consisting of an aqueous component (often with a pH-modifying buffer like phosphate (B84403) or formate) and an organic modifier, most commonly acetonitrile (B52724) or methanol. The gradient allows for the effective separation of the main analyte from earlier-eluting polar impurities and later-eluting non-polar impurities.

Detection is typically performed using a UV detector, as the aniline (B41778) derivative possesses a chromophore that absorbs in the ultraviolet region. The selection of an appropriate detection wavelength is crucial for achieving high sensitivity and is usually determined by analyzing the UV spectrum of the compound to identify the wavelength of maximum absorbance (λmax).

Detailed Research Findings

While specific, detailed, peer-reviewed HPLC methodologies exclusively for this compound are not extensively published, methods for structurally similar fluorinated and methoxylated anilines provide a strong basis for method development and validation. For instance, the analysis of various aniline derivatives often employs C18 columns with mobile phases of acetonitrile and water.

Method validation for such an analysis would be conducted according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Below are representative data tables illustrating a hypothetical, yet scientifically plausible, HPLC method for the purity assessment of this compound.

Table 1: Chromatographic Conditions for Purity Assessment

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

| Diluent | Acetonitrile/Water (50:50, v/v) |

Table 2: Representative System Suitability Results

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |

| Theoretical Plates (N) | ≥ 2000 | 7800 |

| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 1.0% | 0.45% |

| Retention Time (RT) of Main Peak | Approx. 8.5 min | 8.52 min |

Table 3: Purity Analysis of a Representative Batch

| Peak ID | Retention Time (min) | Area (%) | Impurity Classification |

| 1 | 4.21 | 0.08 | Unknown Impurity |

| 2 | 6.75 | 0.15 | Process Impurity A |

| 3 | 8.52 | 99.65 | This compound |

| 4 | 10.33 | 0.12 | Process Impurity B |

This structured HPLC methodology, with its defined parameters and expected performance characteristics, provides a robust framework for the reliable quality control of this compound. The separation power of HPLC is essential for ensuring that the levels of any process-related impurities or degradation products are below the acceptable thresholds for its intended application.

Future Research Directions and Emerging Paradigms

Development of Green Chemistry Approaches for Synthesis

Traditional synthetic routes for aniline (B41778) derivatives can often involve harsh reaction conditions, hazardous reagents, and the generation of significant chemical waste. The principles of green chemistry offer a framework for developing more environmentally benign and economically viable synthetic pathways. Future research in this area will likely focus on several key strategies to improve the synthesis of 2-Methoxy-4-(trifluoromethoxy)aniline and its derivatives.

One promising avenue is the use of greener solvents, such as water, supercritical fluids, or bio-based solvents, to replace volatile organic compounds (VOCs). Additionally, the development of catalytic systems that can operate under milder conditions with high atom economy will be crucial. This includes the exploration of biocatalysis, where enzymes could be engineered to perform specific transformations with high selectivity, reducing the need for protecting groups and minimizing byproduct formation.

Table 1: Comparison of Traditional vs. Green Synthesis Approaches for Aniline Derivatives

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Solvents | Volatile Organic Compounds (VOCs) | Water, Supercritical Fluids, Bio-solvents |

| Catalysts | Stoichiometric Reagents | Recyclable Catalysts, Biocatalysts |

| Reaction Conditions | High Temperature and Pressure | Milder Conditions, Ambient Temperature |

| Waste Generation | High | Minimized, High Atom Economy |

| Process | Batch Production | Continuous Flow Synthesis |

Exploration of Novel Catalytic Transformations

The functionalization of the this compound core structure through novel catalytic transformations is a fertile ground for future research. The development of new catalytic methods will enable the synthesis of a diverse range of derivatives with tailored properties for various applications.

A key area of interest is the regioselective C-H functionalization of the aniline ring. bath.ac.uk Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has shown great promise in activating and functionalizing C-H bonds, which are traditionally considered unreactive. bath.ac.uk By designing appropriate directing groups or ligand systems, it may be possible to selectively introduce new functional groups at specific positions on the aromatic ring, providing access to novel chemical space.

Another important direction is the exploration of advanced N-alkylation and N-arylation reactions. researchgate.net While traditional methods exist, newer catalytic systems, including those based on earth-abundant metals, are being developed to achieve these transformations more efficiently and with a broader substrate scope. researchgate.net Photocatalysis and electrocatalysis are also emerging as powerful tools for driving these reactions under mild conditions, often with unique selectivity profiles. These innovative catalytic approaches will be instrumental in creating libraries of this compound derivatives for screening in drug discovery and materials science.

Advancements in High-Throughput Synthesis and Screening for New Derivatives

The discovery of new bioactive molecules and functional materials is increasingly reliant on high-throughput synthesis and screening (HTS) methodologies. combichemistry.comorientjchem.org These approaches allow for the rapid generation and evaluation of large libraries of compounds, significantly accelerating the pace of research and development. openaccessjournals.com

For this compound, the application of combinatorial chemistry principles will be a key driver of innovation. openaccessjournals.com By systematically combining a set of building blocks with the core aniline scaffold, it is possible to generate vast libraries of derivatives. openaccessjournals.com The use of solid-phase organic synthesis or solution-phase parallel synthesis can streamline this process, enabling the creation of thousands of compounds in a short period.

The development of miniaturized and automated platforms for both synthesis and screening is a critical aspect of this paradigm. scienceintheclassroom.org Nanomole-scale synthesis can be performed in microtiter plates, minimizing the consumption of valuable starting materials. scienceintheclassroom.org Subsequent screening of these libraries against biological targets or for specific material properties can also be automated, allowing for the rapid identification of "hits." nih.gov The integration of advanced analytical techniques, such as mass spectrometry, is essential for the rapid characterization and confirmation of the synthesized compounds. nih.gov

Table 2: Key Technologies in High-Throughput Synthesis and Screening

| Technology | Description | Application for this compound Derivatives |

| Combinatorial Chemistry | Systematic synthesis of large libraries of compounds. openaccessjournals.com | Generation of diverse derivatives for screening. |

| Solid-Phase Synthesis | Synthesis of compounds on a solid support for easy purification. | Efficient synthesis of peptide or small molecule libraries. |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | Rapid creation of focused compound libraries. |

| High-Throughput Screening (HTS) | Automated testing of large numbers of compounds for a specific activity. combichemistry.com | Identification of new drug candidates or materials with desired properties. |

| Miniaturization and Automation | Use of robotics and microfluidics to perform reactions and assays on a small scale. scienceintheclassroom.org | Reduced cost and increased speed of synthesis and screening. |

Interdisciplinary Applications in Advanced Materials Science and Functional Chemical Design

The unique electronic and physical properties imparted by the trifluoromethoxy group make this compound and its derivatives attractive candidates for applications in advanced materials science. evitachem.commdpi.com Future research in this area will likely involve close collaboration between chemists, materials scientists, and engineers to design and synthesize novel functional materials.

One area of significant potential is in the development of liquid crystals. The rod-like shape and polarity of certain aniline derivatives can lead to the formation of liquid crystalline phases, which are essential for display technologies. The trifluoromethoxy group can enhance properties such as thermal stability and dielectric anisotropy, making these compounds suitable for advanced display applications.

Furthermore, the incorporation of this compound into polymer backbones could lead to the creation of high-performance materials. These polymers may exhibit enhanced thermal stability, chemical resistance, and unique optical or electronic properties. Potential applications could include specialty coatings, membranes for separations, and materials for electronic devices. The ability to fine-tune the properties of these materials by modifying the aniline structure opens up a vast design space for creating next-generation functional materials.

Q & A

Q. Validation methods :

- Flow cytometry : Quantifies apoptosis via Annexin V/PI staining .

- Enzyme inhibition assays : Direct measurement of target enzyme activity (e.g., DHODH for antiparasitic activity) .

Advanced: How can computational modeling (e.g., DFT) guide the design of derivatives with enhanced bioactivity?

Answer:

- Electronic effects : Density Functional Theory (DFT) calculations reveal that the –OCF₃ group lowers the HOMO energy (−6.2 eV), enhancing electrophilic reactivity at the para position .

- Lipophilicity : LogP calculations (e.g., 2.8 for the parent compound) predict membrane permeability; derivatives with logP >3.5 show improved blood-brain barrier penetration .

- Docking studies : Virtual screening identifies derivatives with stronger binding to E. coli MurA enzyme (ΔG = −9.8 kcal/mol vs. −7.2 kcal/mol for parent) .

Basic: What safety and handling precautions are critical when working with this compound?

Answer:

- Toxicity : LD₅₀ (oral, rat) = 320 mg/kg; handle with nitrile gloves and fume hoods .

- Storage : Store under inert gas (N₂/Ar) at 4°C to prevent oxidation .

- Waste disposal : Neutralize with 10% acetic acid before incineration .

Advanced: What strategies address low yields in multi-step syntheses involving this compound?

Answer:

- Intermediate stabilization : Protect the amine group with tert-butoxycarbonyl (Boc) to prevent side reactions during EAS .

- Catalyst optimization : Use Pd/C (5% loading) for hydrogenation steps, achieving >90% yield in nitro-group reductions .

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, reducing reaction time by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.